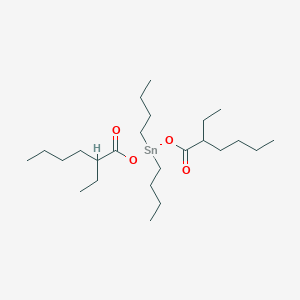
N-propyl-3-methylpyridinium bis-(trifluoromethylsulfonyl)imide
Overview
Description
“N-propyl-3-methylpyridinium bis-(trifluoromethylsulfonyl)imide” is a type of ionic liquid . Ionic liquids are salts in a liquid state at low temperatures, often below 100°C, or even at room temperature . They are known for their wide electrochemical windows and high viscosity, making them useful candidates in electrochemical energy applications .
Molecular Structure Analysis
The molecular formula of “this compound” is [C6H14N]+ [N (SO2CF3)2] with a molecular weight of 380.33 .
Chemical Reactions Analysis
“N-propyl-3-methylpyrrolidinium bis-(fluorosulfonyl)imide” has been investigated for sodium metal battery applications . Cyclic voltammetry indicated a stable sodium plating behavior with a current of 5 mA cm −2 at 25 °C to 20 mA cm −2 at 100 °C, along with high reversibility .
Physical And Chemical Properties Analysis
“this compound” is a colorless to pale yellow liquid with a melting point of 0°C and a density of 1.44 g/cm^3 .
Scientific Research Applications
Thermophysical Properties
N-propyl-3-methylpyridinium bis-(trifluoromethylsulfonyl)imide has been studied for its density, dynamic viscosity, and electrical conductivity. These properties are essential in evaluating the feasibility of ionic liquids in various applications. For instance, Liu et al. (2013) synthesized several hydrophobic ionic liquids, including this compound, and analyzed their density, dynamic viscosity, and electrical conductivity across different temperatures (Liu et al., 2013). Similarly, Bhattacharjee et al. (2014) investigated the thermophysical properties of this ionic liquid, focusing on its impact on the rigidity and organization of the liquid phase (Bhattacharjee et al., 2014).
Electrochemical Behavior
The electrochemical behavior of this compound is crucial for applications in electrochemical devices. Rao et al. (2009) studied the electrochemical behavior of europium (III) in a similar ionic liquid, providing insights into the electrochemical properties of these types of compounds (Rao et al., 2009).
Supercapacitor Applications
This compound has been proposed for use in supercapacitors. Newell et al. (2018) presented a study on a eutectic ionic liquid mixture for large temperature range supercapacitor applications, showcasing the versatility of these compounds in energy storage technologies (Newell et al., 2018).
Solvent Applications
This ionic liquid has potential as a solvent in various extraction processes. González et al. (2013) explored its application in the extraction of ethanol from mixtures with alkanes, highlighting its capability as a solvent (González et al., 2013).
Ionic Liquid-based Membranes
Fernicola et al. (2008) described the use of a similar ionic liquid in the preparation of proton-conducting membranes, demonstrating the compound's utility in creating advanced materials for fuel cells (Fernicola et al., 2008).
Capacitive Performance in Energy Storage
Li et al. (2012) conducted a molecular dynamics simulation study focusing on the capacitive performance of a binary mixture of ionic liquids, which included a similar compound, in supercapacitors. This research provides insights into the application of these ionic liquids in energy storage technologies (Li et al., 2012).
Future Directions
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;3-methyl-1-propylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.C2F6NO4S2/c1-3-6-10-7-4-5-9(2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5,7-8H,3,6H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHAYTMSFWSOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583527 | |
| Record name | 3-Methyl-1-propylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
817575-06-7 | |
| Record name | 3-Methyl-1-propylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)












![Stannane, tributyl[(methylsulfonyl)oxy]-](/img/structure/B1591397.png)